molecular formula C16H14Cl2O5 B15101351 methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B15101351
M. Wt: 357.2 g/mol
InChI Key: YRBZARLNDFRBCX-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorinated chromenone core, which is further functionalized with a chloropropenyl ether and a methyl acetate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Etherification: The chlorinated chromenone is reacted with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate to form the chloropropenyl ether.

    Esterification: Finally, the methyl acetate group is introduced through an esterification reaction using acetic anhydride or methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, amines, or other substituted derivatives.

Scientific Research Applications

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced activity of these pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Unique due to its specific substitution pattern and functional groups.

    Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propionate: Similar structure but with a propionate ester instead of acetate.

    Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}butyrate: Similar structure but with a butyrate ester instead of acetate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14Cl2O5

Molecular Weight

357.2 g/mol

IUPAC Name

methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C16H14Cl2O5/c1-8(17)7-22-14-6-13-10(4-12(14)18)9(2)11(16(20)23-13)5-15(19)21-3/h4,6H,1,5,7H2,2-3H3

InChI Key

YRBZARLNDFRBCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl)CC(=O)OC

Origin of Product

United States

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